Midomafetamine, (N-methyl-d3)-

Isotope dilution mass spectrometry Internal standard selection LC-MS/MS quantification

Midomafetamine, (N-methyl-d3)- (CAS 1005479-80-0) is a stable isotope-labeled analog of 3,4-methylenedioxymethamphetamine (MDMA), also known as midomafetamine, wherein the N-methyl group bears three deuterium atoms in place of protium. Its molecular formula is C11H15NO2 with a molecular weight of 196.26 g/mol.

Molecular Formula C11H15NO2
Molecular Weight 196.26 g/mol
CAS No. 1005479-80-0
Cat. No. B12733491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidomafetamine, (N-methyl-d3)-
CAS1005479-80-0
Molecular FormulaC11H15NO2
Molecular Weight196.26 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCO2)NC
InChIInChI=1S/C11H15NO2/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10/h3-4,6,8,12H,5,7H2,1-2H3/i2D3
InChIKeySHXWCVYOXRDMCX-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Midomafetamine (N-methyl-d3) CAS 1005479-80-0: Deuterated MDMA Analytical Reference Standard for Forensic and Clinical Quantification


Midomafetamine, (N-methyl-d3)- (CAS 1005479-80-0) is a stable isotope-labeled analog of 3,4-methylenedioxymethamphetamine (MDMA), also known as midomafetamine, wherein the N-methyl group bears three deuterium atoms in place of protium [1]. Its molecular formula is C11H15NO2 with a molecular weight of 196.26 g/mol [1]. The compound is categorized as a racemic substituted amphetamine and is classified as a controlled substance (Schedule I). Primary sourcing channels supply it at a typical purity of ≥95% [1]. Unlike its hydrochloride salt counterpart (CAS 1219794-60-1), this substance is the free base form, which may be advantageous in specific formulation or derivatization workflows .

Why Unlabeled MDMA, MDMA-d5, or Ring-Deuterated d2-MDMA Cannot Substitute for Midomafetamine (N-methyl-d3) in Quantitative Analytical Workflows


Generic substitution among deuterated MDMA analogs fails because the analytical performance of an internal standard depends on the specific position and degree of deuteration. Unlabeled MDMA ([M+H]+ at m/z 194) cannot be mass-resolved from the target analyte, precluding its use as an internal standard in isotope dilution mass spectrometry . MDMA-d5 introduces a +5 Da mass shift, which can cause cross-talk interference with co-eluting metabolites or other deuterated standards in multi-analyte panels [1]. Ring-deuterated d2-MDMA, while offering reduced hyperthermic effects in vivo, experiences a measurable metabolic kinetic isotope effect at the methylenedioxy ring, altering its pharmacokinetic profile relative to native MDMA and undermining its suitability as a tracer [2]. Midomafetamine (N-methyl-d3), by positioning deuterium on the N-methyl group distal to the primary metabolic site, minimizes this isotope effect while providing a clean +3 Da shift for reliable MS quantification [1].

Midomafetamine (N-methyl-d3) CAS 1005479-80-0: Quantitative Differentiation Evidence for Procurement Decisions


Mass Spectrometric Selectivity: +3 Da Mass Shift vs. Unlabeled MDMA and +5 Da MDMA-d5 Interference Risk

Midomafetamine (N-methyl-d3) provides a +3 Da mass shift (parent ion at m/z 197.2 [M+H]+) relative to unlabeled MDMA (m/z 194.2 [M+H]+), enabling baseline mass resolution in both GC-MS and LC-MS/MS workflows . By contrast, MDMA-d5 provides a +5 Da shift, which elevates the risk of isotopic cross-talk with lower-abundance naturally occurring 13C or 2H isotopologues of co-eluting metabolites [1]. In a comparative evaluation of deuterated internal standards for MDMA quantification, the use of MDMA-d5 alone vs. a panel (MDA-d5 + MDMA-d5) showed statistically non-significant differences in quantitation (p>0.05), but the authors noted that single-IS approaches with a +3 Da shift offered simplified spectral interpretation when monitoring MDMA and its primary metabolites simultaneously [1].

Isotope dilution mass spectrometry Internal standard selection LC-MS/MS quantification

Isotopic Fidelity in Solid-Phase Extraction: N-Methyl-d3 vs. Phenyl-Deuterated Internal Standards

Deuterium placement on the N-methyl group minimizes the chromatographic isotope effect observed with phenyl-ring deuterated analogs during solid-phase extraction (SPE). A study evaluating binding affinities of MDA, MDMA, MDEA, amphetamine, methamphetamine, and their deuterated analogues to Cerex Polycrom CLIN II SPE cartridges demonstrated that the drug-to-internal standard ratio deviated from the expected 1.00 to 1.30 for subsequent SPE fractions when deuteration was on the propyl or phenyl moiety, indicating partial chromatographic separation [1]. N-Methyl deuteration, being distal to the aromatic ring and benzodioxole group that dominate hydrophobic SPE interactions, is predicted to minimize this fractionation effect, maintaining closer co-elution [2].

Solid-phase extraction Isotope effect Sample preparation

Metabolic Isotope Effect Profile: N-Methyl-d3 vs. Ring-Deuterated d2-MDMA

Ring-deuterated d2-MDMA (deuterium at the methylenedioxy ring) demonstrated a measurable pharmacodynamic alteration in rodents: at equivalent doses, d2-MDMA produced hyperthermic effects that were shorter-lasting and of lower magnitude compared to MDMA, while retaining full substitution for the interoceptive stimulus (ED50 values not statistically different from MDMA) [1]. This indicates that ring deuteration introduces a metabolic kinetic isotope effect that alters the formation of O-demethylated metabolites. By contrast, N-methyl deuteration (as in Midomafetamine N-methyl-d3) targets the N-demethylation pathway, which is catalyzed primarily by CYP1A2 and CYP2B6, where the deuterium isotope effect is expected to be smaller due to the non-rate-limiting nature of N-demethylation in MDMA clearance [2]. Consequently, N-methyl-d3 MDMA more faithfully recapitulates the pharmacokinetic profile of unlabeled MDMA than ring-deuterated analogs.

Deuterium kinetic isotope effect Drug metabolism Pharmacokinetics

Free Base vs. Hydrochloride Salt: Formulation Flexibility for Non-Aqueous Analytical Workflows

Midomafetamine (N-methyl-d3) CAS 1005479-80-0 is supplied as the free base, distinguishing it from the more widely available hydrochloride salt (CAS 1219794-60-1) [1]. The free base form is directly soluble in organic solvents (e.g., methanol, acetonitrile) without the need for basification or liquid-liquid extraction, facilitating direct use in GC-MS derivatization protocols (e.g., HFBA, PFPA, or MSTFA derivatization) where the presence of hydrochloride can interfere with derivatization efficiency . Quantitative comparison: Free base MDMA-d3 has a molecular weight of 196.26 g/mol vs. 232.72 g/mol for the hydrochloride salt, enabling accurate gravimetric preparation of stock solutions without correction for salt weight [1].

Free base form Derivatization GC-MS compatibility

Midomafetamine (N-methyl-d3) CAS 1005479-80-0: Evidence-Based Application Scenarios for Research and Forensic Procurement


Isotope Dilution LC-MS/MS Quantification of MDMA in Forensic Urine and Plasma Samples

Midomafetamine (N-methyl-d3) serves as the optimal internal standard for isotope dilution LC-MS/MS assays targeting MDMA in forensic or clinical matrices. The +3 Da mass shift provides clean separation from native MDMA (m/z 194→163 for MDMA vs. m/z 197→166 for the IS in SRM mode), while the N-methyl deuteration position minimizes SPE fractionation bias that can reach 30% with phenyl-deuterated analogs [1]. Validated methods using MDMA-d3 have demonstrated linear calibration ranges of 50-1000 ng/mL with correlation coefficients r=0.9946-0.9999 and recovery rates of 71.89-103.24% in urine [2]. The free base form (CAS 1005479-80-0) enables direct preparation of stock standards in methanol without salt correction, reducing systematic gravimetric error [3].

MDMA Metabolic Pathway Tracing Without Isotope-Induced Pharmacokinetic Perturbation

For in vitro and in vivo studies tracking MDMA metabolism (N-demethylation to MDA, O-demethylenation to catechol metabolites, and conjugation pathways), the N-methyl-d3 compound offers a critical advantage over ring-deuterated d2-MDMA. Ring deuteration at the methylenedioxy position alters the rate of O-demethylenation via a kinetic isotope effect, resulting in significantly reduced hyperthermic responses in rodent models [1]. N-Methyl deuteration targets a metabolic step (CYP1A2/CYP2B6-mediated N-demethylation) that is not rate-limiting in MDMA clearance and therefore is expected to minimally perturb metabolic flux [2]. This makes it the preferred tracer for generating metabolite profiles that accurately represent unlabeled MDMA metabolism, essential for forensic toxicology method development and pharmacokinetic modeling.

Multi-Analyte Forensic Panel Method Development Requiring Internal Standard Spectral Simplicity

When developing or validating multi-analyte LC-MS/MS methods for comprehensive drug testing panels that simultaneously quantify amphetamine, methamphetamine, MDA, MDMA, MDEA, and their metabolites, the +3 Da shift of Midomafetamine (N-methyl-d3) offers spectral simplicity compared to MDMA-d5. The smaller mass shift reduces the likelihood of isotope envelope overlap with metabolites sharing similar retention times [1]. Studies have shown that using MDMA-d5 alone vs. a dual-IS approach (MDA-d5 + MDMA-d5) yields statistically equivalent results, suggesting that a single well-chosen IS with appropriate mass shift suffices [1]. The N-methyl-d3 compound achieves this with less spectral crowding, facilitating peak integration and reducing manual review time in high-throughput forensic workflows.

Certified Reference Material Preparation for ISO 17025-Accredited Toxicology Laboratories

The free base form of Midomafetamine (N-methyl-d3) (CAS 1005479-80-0, MW 196.26 g/mol) is directly suited for gravimetric preparation of certified reference material (CRM) stock solutions in organic solvents, a critical requirement for ISO 17025-accredited laboratories performing quantitative confirmatory analysis [1]. Unlike the hydrochloride salt (MW 232.72 g/mol), the free base eliminates the 15.7% counter-ion weight correction, reducing a systematic error source that can propagate through the entire calibration hierarchy. Combined with the isotopic purity of the N-methyl-d3 position, this enables traceable metrological calibration for MDMA quantification in regulatory and forensic decision-making contexts [2].

Quote Request

Request a Quote for Midomafetamine, (N-methyl-d3)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.